2-Chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-yl-ethyl)-acetamide
CAS No.:
Cat. No.: VC13469363
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClN3O2 |
|---|---|
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-(2-oxo-2-pyrazin-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C11H12ClN3O2/c12-5-11(17)15(8-1-2-8)7-10(16)9-6-13-3-4-14-9/h3-4,6,8H,1-2,5,7H2 |
| Standard InChI Key | VMUQOFBBGXAEMJ-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl |
| Canonical SMILES | C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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Chloroacetamide core: A chlorine atom at the α-position of the acetamide group enhances electrophilicity, facilitating nucleophilic substitution reactions .
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Cyclopropyl substituent: This strained cycloalkane introduces steric hindrance and conformational rigidity, potentially influencing binding interactions in biological systems .
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Pyrazin-2-yl moiety: A nitrogen-containing heterocycle that participates in hydrogen bonding and π-π stacking, common in pharmacologically active compounds .
The SMILES notation C1CC1N(CC(=O)C2=NC=CN=C2)C(=O)CCl and InChIKey VMUQOFBBGXAEMJ-UHFFFAOYSA-N provide precise representations of its connectivity and stereochemistry .
Table 1: Key Physicochemical Properties
Synthesis and Preparation
Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving:
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Condensation of cyclopropylamine with a pyrazin-2-yl ketone derivative to form the secondary amine intermediate.
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Chloroacetylation using chloroacetyl chloride under controlled conditions to yield the final product .
A representative procedure involves reacting cyclopropylamine with 2-(pyrazin-2-yl)acetamide in dichloroethane, followed by microwave-assisted acetylation at 80°C for 5 minutes . The reaction achieves a 97% yield after recrystallization in acetonitrile .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dichloroethane | Maximizes solubility of intermediates |
| Temperature | 80°C | Accelerates reaction kinetics |
| Catalyst | None | Avoids side reactions |
| Purification | Recrystallization (acetonitrile) | Enhances purity to >95% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): Signals at δ 8.5–8.7 ppm (pyrazin-2-yl protons), δ 3.8–4.2 ppm (methylene groups), and δ 1.2–1.5 ppm (cyclopropyl CH₂).
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¹³C NMR: Peaks at 165 ppm (amide carbonyl), 150 ppm (pyrazine C=N), and 25 ppm (cyclopropyl carbons).
Mass Spectrometry
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 254.1 [M+H]⁺, consistent with the molecular weight .
| Hazard | Precautionary Measure |
|---|---|
| Skin contact | Wear nitrile gloves; use fume hood |
| Inhalation | Use respiratory protection |
| Disposal | Incinerate at >1,000°C |
Applications and Future Directions
Medicinal Chemistry
The pyrazine and cyclopropyl motifs are prevalent in kinase inhibitors (e.g., JAK/STAT pathway modulators) . This compound could serve as a precursor for anticancer or anti-inflammatory agents.
Material Science
Its rigid structure makes it a candidate for liquid crystal or polymer additives, though this remains unexplored.
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